1,6,7-Trimethylnaphthalene
Overview
Description
Synthesis Analysis
The synthesis of related trimethylnaphthalene compounds involves complex organic reactions. For instance, 2,3,6,7-Tetramethylnaphthalene was prepared from 2,3-dimethylsuccinic anhydride and o-xylene through a multi-step process, which underscores the intricacy involved in synthesizing trimethylnaphthalene derivatives (Dozen & Hatta, 1975).
Molecular Structure Analysis
Molecular structure analysis of trimethylnaphthalene and its derivatives, such as silanaphthalenes, provides insights into the aromaticity and stability of these compounds. For example, the aromatic stabilization and molecular geometry of silanaphthalenes were extensively studied, highlighting the significant impact of steric protection groups on their stability and reactivity (Takeda et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of trimethylnaphthalenes, including 1,6,7-Trimethylnaphthalene, can be explored through their interactions with various reagents. For instance, the sulphur trioxide sulphonation of trimethylnaphthalenes showed how isomer distributions change based on reaction conditions, indicating the complexity of chemical reactions involving these compounds (Lambrechts & Cerfontain, 1982).
Physical Properties Analysis
The physical properties of trimethylnaphthalenes, such as melting points and structural configurations, are critical for understanding their behavior in different environments. Studies have shown that the physical properties can vary significantly among different isomers and derivatives, affecting their applications and reactions (Dozen & Hatta, 1975).
Scientific Research Applications
Identification of Plant Origin and Age in Sediments and Crude Oils : Trimethylnaphthalenes, including 1,6,7-Trimethylnaphthalene, in sediments and crude oils can be used to identify higher plant origin and their age. This aids in the classification of organic matter (Strachan, Alexander, & Kagi, 1988).
Geochemical Significance in Coal and Shale : 1,2,5,6-tetramethylnaphthalene, a polyalkylnaphthalene related to 1,6,7-Trimethylnaphthalene, is common in coal and shale samples. It's likely formed from pentacyclic triterpenoids via 8,14-seco-triterpenoids (Püttmann & Villar, 1987).
Prediction of Biodegradation Rates : The electronic properties of trimethylnaphthalenes can be used to predict biodegradation rates. The binding affinity between these compounds and bacterial enzymes is mainly determined by dispersive and inductive effects (Ostojić & Đorđević, 2012).
Formation of Novel Organic Compounds : Sedimentary electrophilic aromatic methylation of alkylnaphthalenes results in the formation of novel compounds like 1,2,3,5,6,7-hexamethylnaphthalene (Bastow et al., 2000).
Oil Generation Potential Indication : The ratio of two trimethylnaphthalenes in sediment extracts can indicate the establishment of a liquid reaction environment in source rocks, which is fundamental in determining oil generation potential (Aarssen, Alexander, & Kagi, 2001).
Conformational Flexibility and Magnetic Properties : Trimethylnaphthalenes exhibit conformational flexibility and magnetic properties. For instance, a transition from planar equilibrium to nonplanar conformation requires less than 2.5 kcal/mol energy increase (Ostojić, Mišić, & Đorđević, 2013).
Sulphonation Reactions : Sulphonation of 1,2,3-trimethylnaphthalene with sulphur trioxide in nitromethane produces mono- and di-sulphonic acid mixtures, with steric factors affecting the isomer distribution (Lambrechts & Cerfontain, 1982).
Indicators of Thermal Maturity : The thermal maturity of sedimentary organic matter affects the relative abundances of di- and trimethylnaphthalenes, making them useful indicators of thermal maturity (Alexander et al., 1985).
Safety And Hazards
properties
IUPAC Name |
1,6,7-trimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXULKRNHAQMAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062291 | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,6,7-Trimethylnaphthalene | |
CAS RN |
2245-38-7 | |
Record name | 2,3,5-Trimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2245-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6,7-Trimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2245-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89511 | |
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Record name | 1,6,7-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6,7-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6,7-TRIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC055TBJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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